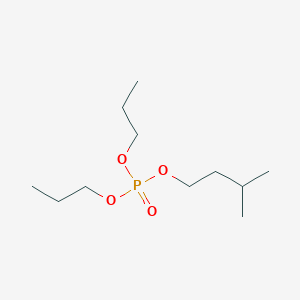![molecular formula C7H7N3S B12583516 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine CAS No. 585528-63-8](/img/structure/B12583516.png)
5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine is a heterocyclic compound that combines the structural features of triazole and thiazocine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine typically involves the nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene under stirring in acetonitrile at room temperature . This one-pot metal-free protocol yields the compound in excellent yields (>90%).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of readily available starting materials and mild reaction conditions further supports its feasibility for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole or thiazocine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications as an anticancer, anti-inflammatory, and analgesic agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine
Comparison: 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine is unique due to its specific ring fusion and the resulting electronic and steric properties. This uniqueness contributes to its distinct biological activities and chemical reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
585528-63-8 |
|---|---|
Molekularformel |
C7H7N3S |
Molekulargewicht |
165.22 g/mol |
IUPAC-Name |
5H-[1,2,4]triazolo[3,4-b][1,3]thiazocine |
InChI |
InChI=1S/C7H7N3S/c1-2-4-10-6-8-9-7(10)11-5-3-1/h1-3,5-6H,4H2 |
InChI-Schlüssel |
FZPBBBHWNIVEQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=CSC2=NN=CN21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)


![2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12583479.png)

![2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]-](/img/structure/B12583494.png)
![5-[Ethyl(4-formylphenyl)amino]pentyl acetate](/img/structure/B12583502.png)



![4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole](/img/structure/B12583518.png)


